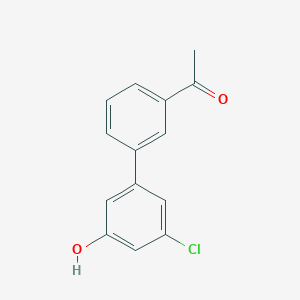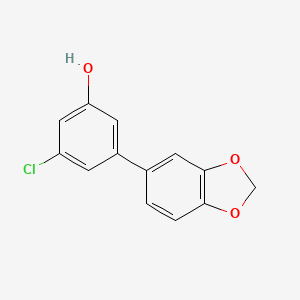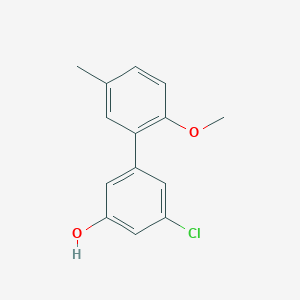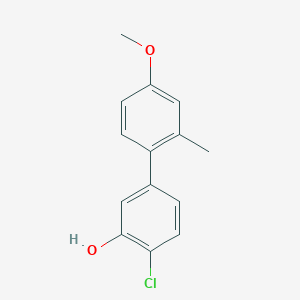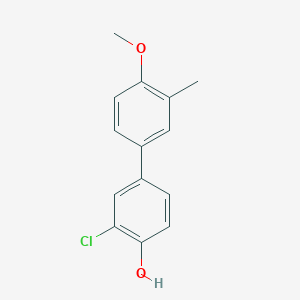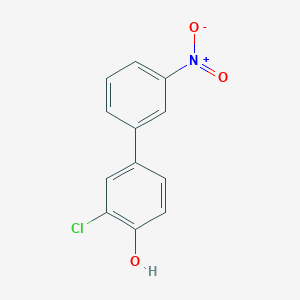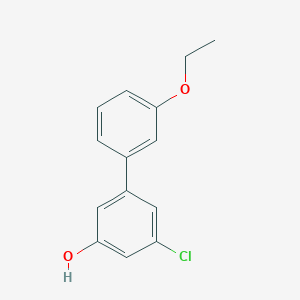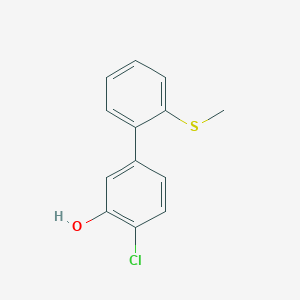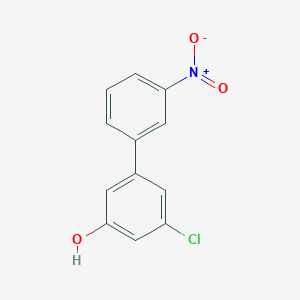
3-Chloro-5-(3-nitrophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3-nitrophenyl)phenol, 95% (3-CNP) is an organic compound that has been studied extensively in recent years due to its potential industrial and scientific applications. 3-CNP has a wide range of uses, from synthesis of pharmaceuticals to the development of new materials.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to synthesize various compounds, such as dyes, pharmaceuticals, and nanomaterials. It has also been used in the development of new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been used in the synthesis of catalysts and enzymes, as well as in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3-nitrophenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is believed to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-nitrophenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% may have a variety of effects on the body, including the inhibition of certain enzymes, the regulation of certain hormones, and the modulation of certain cellular processes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been studied in animal models, and it has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(3-nitrophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is also toxic and can cause skin irritation and other adverse effects when handled improperly.
Zukünftige Richtungen
There are a number of potential future directions for 3-Chloro-5-(3-nitrophenyl)phenol, 95% research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new drugs and treatments, as well as to synthesize catalysts and enzymes. Finally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to study the effects of environmental toxins and pollutants on the human body.
Synthesemethoden
3-Chloro-5-(3-nitrophenyl)phenol, 95% is synthesized by a process known as nitration. In this process, a nitrating agent is added to a phenol molecule, which results in the formation of a nitro group. The nitro group is then reduced to a nitroso group, which is then reacted with a chlorinating agent, such as thionyl chloride. The resulting 3-Chloro-5-(3-nitrophenyl)phenol, 95% is then purified to a purity of 95%.
Eigenschaften
IUPAC Name |
3-chloro-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRJKRCYQKAUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685976 |
Source


|
| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-nitrophenyl)phenol | |
CAS RN |
1262000-79-2 |
Source


|
| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

